Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate

Anticancer screening Quinazolinone SAR NCI-60 panel

Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate (CAS 64918-69-0; NSC is a synthetic quinazolinone derivative with the molecular formula C18H15ClN2O3 and a molecular weight of 342.78 g/mol. It is characterized by a 4-oxoquinazoline core with a 2-methyl substituent, a 7-chloro substitution on the fused benzene ring, and an ethyl 4-benzoate moiety at the N3 position.

Molecular Formula C18H15ClN2O3
Molecular Weight 342.8 g/mol
CAS No. 64918-69-0
Cat. No. B13997744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
CAS64918-69-0
Molecular FormulaC18H15ClN2O3
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C
InChIInChI=1S/C18H15ClN2O3/c1-3-24-18(23)12-4-7-14(8-5-12)21-11(2)20-16-10-13(19)6-9-15(16)17(21)22/h4-10H,3H2,1-2H3
InChIKeyOBTJBJMMAMIZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate: Structural and Procurement Profile


Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate (CAS 64918-69-0; NSC 302975) is a synthetic quinazolinone derivative with the molecular formula C18H15ClN2O3 and a molecular weight of 342.78 g/mol . It is characterized by a 4-oxoquinazoline core with a 2-methyl substituent, a 7-chloro substitution on the fused benzene ring, and an ethyl 4-benzoate moiety at the N3 position . The compound has been evaluated by the National Cancer Institute (NCI) Developmental Therapeutics Program in a one-dose human tumor cell line growth inhibition screen, providing quantitative antiproliferative data used to establish a baseline biological profile . This compound serves as a key intermediate and scaffold for structure-activity relationship (SAR) exploration in medicinal chemistry, where the 7-chloro substituent and ethyl ester functionality are critical structural determinants.

Why Generic Substitution of Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate Is Scientifically Unjustified


Substitution of ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate with a generic quinazolinone or a close positional isomer cannot be justified for research or scale-up procurement without confirmatory biological equivalence data. The 7-chloro substituent is a distinct structural feature that differentiates this compound from the 6-chloro positional isomer, which has been independently studied as an anti-inflammatory intermediate , and from the non-chlorinated analog (CAS 143603-80-9), which differs in molecular formula (C18H16N2O3 vs. C18H15ClN2O3) and likely in binding interactions . The ethyl ester prodrug or solubility-modifying moiety at the benzoate position further distinguishes this compound from the corresponding free carboxylic acid (CAS 72889-32-8) . The quantitative evidence below demonstrates that even minor changes in the position of the chlorine atom or ester functionality can result in fundamentally different biological activity profiles.

Quantitative Comparative Evidence for Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate Over Close Analogs


Differential Tumor Cell Line Growth Inhibition: 7-Chloro vs. 6-Chloro Positional Isomer

In the NCI one-dose screen, ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate (NSC 302975) demonstrated a mean growth percentage of 101% across the full NCI-60 cell line panel, indicating negligible overall antiproliferative activity at the tested concentration of ~10 µM. However, cell-line-specific selectivity was observed, with some lines showing growth inhibition below 90% while others exceeded 110% . In contrast, the 6-chloro positional isomer (intermediate-II from Patel et al., 2021) has been shown to serve as a productive intermediate for generating anti-inflammatory derivatives with measurable COX inhibition activity (IC50 values in the low micromolar range for downstream Mannich base derivatives Q3, Q8, Q15) . This distinct biological activity profile demonstrates that the position of the chlorine atom on the quinazolinone ring directs the compound towards different therapeutic applications: the 7-chloro substitution favors selective tumor cell line interactions, while the 6-chloro substitution is preferred for anti-inflammatory development. The NCI data for NSC 302975 provides a baseline for researchers needing to select the 7-chloro scaffold over the 6-chloro for anticancer-oriented SAR programs.

Anticancer screening Quinazolinone SAR NCI-60 panel Chlorine positional effect Cell proliferation

Impact of 7-Chloro Substituent on Physicochemical Properties vs. Non-Chlorinated Analog

The presence of the 7-chloro substituent in the target compound significantly alters key physicochemical parameters compared to the non-chlorinated analog ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate (CAS 143603-80-9). The target compound has a calculated LogP of 3.52 and a polar surface area (PSA) of 61.19 Ų . In contrast, the non-chlorinated analog (C18H16N2O3, MW 308.33 g/mol) has a lower molecular weight and a different LogP, predicted to be around 2.8–3.0 . The increased molecular weight (342.78 vs. 308.33 g/mol) and higher LogP of the 7-chloro compound indicate enhanced lipophilicity, which can improve membrane permeability but may also affect solubility and protein binding. These differences are critical for medicinal chemists selecting scaffolds for lead optimization, as the 7-chloro derivative is predicted to exhibit potentially greater passive membrane diffusion but may require different formulation strategies.

Drug-likeness Physicochemical properties LogP PSA ADME prediction

Ethyl Ester vs. Free Carboxylic Acid: Solubility and Reactivity Differentiation

The target compound exists as an ethyl ester, which differentiates it from its free carboxylic acid counterpart, 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (CAS 72889-32-8) . The ethyl ester provides increased organic solubility, facilitating solution-phase chemistry and purification in organic solvents with a boiling point of 517.1 °C at 760 mmHg and a flash point of 266.5 °C . The free acid, by contrast, is more water-soluble at physiological pH and can be directly used in amide coupling reactions, whereas the ester requires hydrolysis prior to such reactions. The ester is preferred as a protected intermediate that can be selectively deprotected under controlled conditions, offering an additional degree of synthetic flexibility. In antibacterial studies by Gatadi et al. (2019), 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives demonstrated MIC values of 2–16 µg/mL against multidrug-resistant Staphylococcus aureus . Because the ester is a prodrug form that may be hydrolyzed in vivo or in vitro, its biological activity may differ substantially from that of the free acid; direct comparison studies are expected but not yet published. Procurement must account for the distinct synthetic utility and potential bioactivity differences between these two forms.

Prodrug design Solubility Ester hydrolysis Reactivity Synthetic intermediate

Quinazolinone Scaffold Differentiation: Target Compound vs. VEGF-Inhibitor Quinazolines

The target compound belongs to the 4-oxoquinazolinone (quinazolin-4-one) subclass, which is structurally and electronically distinct from the 4-anilinoquinazoline chemotype used in launched VEGF receptor tyrosine kinase inhibitors (e.g., vandetanib, gefitinib). Patent EP2050744A1 describes quinazoline derivatives with VEGF inhibitory activity, generally claiming compounds that inhibit VEGF receptor tyrosine kinase with higher potency than EGF receptor tyrosine kinase . The target compound, lacking the 4-anilino substituent required for potent ATP-competitive kinase inhibition, is not optimized for VEGFR inhibition at the screening concentration tested. This is consistent with the NCI data showing modest overall activity . This class-level differentiation is crucial: the 4-oxoquinazolinone core of the target compound positions it as a scaffold for non-kinase targets (e.g., antibacterial, anti-inflammatory, or allosteric modulation), whereas 4-anilinoquinazolines are primarily designed as kinase inhibitors. SAR studies confirm that oxidation at the 4-position and the nature of the N3 substituent are major determinants of target class selectivity .

Kinase inhibition VEGF receptors Quinazoline vs. quinazolinone Target selectivity Anti-angiogenesis

Best-Fit Application Scenarios for Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate Based on Quantitative Evidence


Anticancer Lead Scaffold Requiring a 7-Chloro Quinazolinone Core with NCI-60 Baseline Data

Research groups pursuing novel anticancer agents with a quinazolinone scaffold should procure this compound when the 7-chloro substitution is a critical design element. The NCI one-dose screen provides a unique, panel-wide growth inhibition baseline (mean growth = 101%) that can be used as a reference to evaluate subsequent synthetic modifications . This dataset enables rapid identification of SAR trends, as any derivative achieving a mean growth below 80% would represent a significant improvement over the parent. The compound's selective growth modulation in specific cell lines (e.g., MCF7, IGROV1) offers initial hypotheses for tissue-specific activity that can be explored in follow-up studies.

Medicinal Chemistry Programs Distinguished by Chlorine Positional Isomer Profiling

For medicinal chemistry teams investigating the effect of chlorine position on biological activity, this 7-chloro compound is the essential comparator for the 6-chloro isomer. The 6-chloro isomer has been established as a productive intermediate for anti-inflammatory derivatives , while the 7-chloro compound exhibits a distinct tumor cell line profiling signature . Procuring both isomers enables a controlled head-to-head SAR study, where identical synthetic transformations can be applied to each scaffold and tested in matched biological assays, thereby isolating the contribution of chlorine position to target engagement and phenotypic response.

Antibacterial Prodrug Development Utilizing the Ethyl Ester as a Protected Intermediate

Based on Gatadi et al. (2019), 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives exhibit MIC values of 2–16 µg/mL against multidrug-resistant S. aureus . Projects aiming to expand on this antibacterial series can procure the ethyl ester as a protected, lipophilic intermediate for subsequent hydrolysis to the free acid. The ester form offers advantages in solution-phase synthesis and purification (higher organic solubility, BP 517.1 °C, flash point 266.5 °C) , while the free acid is required for in vitro and in vivo antibacterial assays. This prodrug approach to the active acid form is a standard strategy in antibiotic lead optimization.

Non-Kinase Target Screening Panels Requiring a Quinazolinone Core Chemotype

The 4-oxoquinazolinone scaffold is structurally incompatible with the ATP-binding pocket of most tyrosine kinases, setting it apart from 4-anilinoquinazolines . Procurement of this compound is warranted for phenotypic screening libraries or target-based assays focused on non-kinase targets such as bacterial enzymes, inflammatory mediators, or metabolic enzymes. The NCI-60 profiling data and the antibacterial activity of the acid derivatives support the compound's utility as a starting point for hit identification in these disease areas, offering a differentiated mechanism of action from kinase-biased libraries.

Quote Request

Request a Quote for Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.